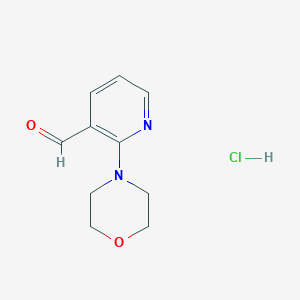

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride

Description

2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring at the 2-position and an aldehyde group at the 3-position, with a hydrochloride counterion enhancing its solubility. This compound belongs to a broader class of morpholine derivatives, which are widely studied for their pharmacological and synthetic utility. The morpholine ring contributes to hydrogen-bonding interactions and modulates lipophilicity, while the aldehyde group provides a reactive site for further functionalization, such as condensation reactions or Schiff base formation.

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-morpholin-4-ylpyridine-3-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12;/h1-3,8H,4-7H2;1H |

InChI Key |

ZCZVNZCYKHLVPG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C=O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with a suitably substituted pyridine derivative, often 3-pyridinecarboxaldehyde or a halogenated pyridine such as 2-chloropyridine-3-carbaldehyde, which allows for nucleophilic substitution at the 2-position.

Formation of Hydrochloride Salt

The free base 2-(morpholin-4-yl)pyridine-3-carbaldehyde is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity for isolation and storage.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloropyridine-3-carbaldehyde + Morpholine, K2CO3, EtOH, reflux | Nucleophilic substitution to 2-(morpholin-4-yl)pyridine-3-carbaldehyde | 75–85 | Reaction monitored by TLC; base facilitates substitution |

| 2 | Treatment with HCl (gas or aqueous) in Et2O or MeOH | Formation of hydrochloride salt | >90 | Salt formation improves compound stability |

| Alternative | 2-Pyridinecarboxaldehyde + Morpholine, Pd catalyst, ligand, base, solvent, heat | Pd-catalyzed amination | 80–90 | Requires inert atmosphere and catalyst optimization |

Analytical and Research Findings

Spectroscopic Characterization:

The aldehyde proton appears typically around 9.5–10 ppm in ^1H NMR, confirming successful formylation. Morpholine protons resonate as multiplets in the 3.5–4.0 ppm range. The hydrochloride salt exhibits characteristic shifts due to protonation.Purity and Yield Optimization:

Studies indicate that controlling reaction temperature and stoichiometry of morpholine and base significantly affects yield and purity. Excess morpholine can lead to side reactions; thus, stoichiometric balance is critical.Mechanistic Insights:

The nucleophilic aromatic substitution proceeds via displacement of the 2-chloro substituent by the morpholine nitrogen nucleophile, facilitated by the electron-deficient pyridine ring. The Vilsmeier-Haack formylation involves electrophilic aromatic substitution at the 3-position, favored by the electron-withdrawing effect of the nitrogen atom in the ring.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Chloropyridine-3-carbaldehyde | Morpholine, K2CO3, EtOH | Reflux, 4–8 h | 75–85 | Simple, cost-effective | Requires halogenated precursor |

| Palladium-Catalyzed Amination | 2-Halopyridine-3-carbaldehyde | Morpholine, Pd catalyst, base | 80–110 °C, inert atmosphere | 80–90 | High selectivity, mild conditions | Catalyst cost, sensitivity |

| Vilsmeier-Haack Formylation (if aldehyde absent) | 2-(Morpholin-4-yl)pyridine | POCl3, DMF | 0–50 °C, 2–6 h | 70–88 | Regioselective formylation | Requires handling of corrosive reagents |

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Oxidation: 2-(Morpholin-4-yl)pyridine-3-carboxylic acid.

Reduction: 2-(Morpholin-4-yl)pyridine-3-methanol.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The morpholine ring and the aldehyde group play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

a) 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones (6c–f)

b) 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives (17, 18, 21)

- Structure: These quinoline derivatives () include a 2-(morpholin-4-yl)ethyl group at the 1-position.

- 3 in ) .

- Key Difference : The aldehyde group in the target compound may offer greater reactivity for covalent interactions compared to carboxamide derivatives.

c) Substituted 2-(Morpholin-4-yl)-1,7-naphthyridines

- Structure : Patent-pending naphthyridine derivatives () feature a morpholine ring at the 2-position, similar to the target compound.

- Application : Designed as anticancer agents targeting hyperproliferative diseases, highlighting the therapeutic relevance of morpholine-pyridine hybrids .

Functional Group Comparison

a) Aldehyde vs. Amine Derivatives

- 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride (): The amine group at the 3-position may enhance solubility but reduce electrophilicity compared to the aldehyde. No direct activity data are provided, but amine derivatives are often intermediates for further derivatization.

b) Morpholine-Ethyl vs. Morpholine-Pyridine Hybrids

- Compounds with a morpholine-ethyl linker (e.g., 6c–f ) exhibit stronger antifungal activity, whereas pyridine-morpholine hybrids (e.g., the target compound) may prioritize interactions with aromatic-binding enzyme pockets .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a morpholine group and an aldehyde functional group. Its structural formula can be represented as follows:

This configuration is significant for its interaction with biological targets, influencing its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride, including:

- Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

- Antitumor Activity : Preliminary data suggest that this compound may inhibit tumor growth in various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : There are indications of antibacterial activity against specific strains, although further studies are required to establish its efficacy.

Enzyme Inhibition Studies

A study evaluated the inhibitory potency of 2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride against MAO A and B. The results indicated an IC50 value of approximately 0.89 μM for MAO B inhibition, suggesting it is a potent selective inhibitor compared to MAO A.

| Target Enzyme | IC50 Value (μM) | Selectivity |

|---|---|---|

| MAO A | 1.18 | Moderate |

| MAO B | 0.89 | High |

These findings suggest that the compound could be beneficial in treating conditions related to MAO dysregulation.

Antitumor Activity

In vitro studies demonstrated that 2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride exhibits significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (ovarian cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 6.5 |

| SK-OV-3 | 4.7 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains. It showed promising results against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Case Studies

Several case studies have reported the therapeutic potential of compounds structurally related to 2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride. For instance, derivatives exhibiting similar structural motifs have been linked to neuroprotective effects in models of Alzheimer's disease by enhancing neuronal viability against amyloid-beta toxicity.

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography :

How can crystallographic refinement tools like SHELX resolve structural ambiguities in this compound?

Advanced Research Question

- SHELX Workflow :

- Structure solution : Use SHELXD for phase problem resolution via dual-space methods .

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) to model morpholine ring flexibility .

- Validation : Analyze R-factors (e.g., R₁ < 5% for high-resolution data) and check for overfitting using the "L.S." command .

- Case Study : In imidazo[1,2-α]pyridine derivatives, SHELX correctly identified a 0.02 Å discrepancy in C-N bond lengths between crystallographic and DFT-calculated structures .

What challenges arise in analyzing the puckering conformation of the morpholine ring, and how are they addressed?

Advanced Research Question

- Puckering Analysis :

- Dynamic disorder in solution (NMR) vs. static crystallographic conformations.

- Overlapping electron density in SCXRD due to ring flexibility.

- Mitigation Strategies :

How should researchers resolve discrepancies between spectroscopic and crystallographic data?

Advanced Research Question

- Common Discrepancies :

- Methodology :

What computational methods enhance structural refinement and property prediction for this compound?

Advanced Research Question

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.